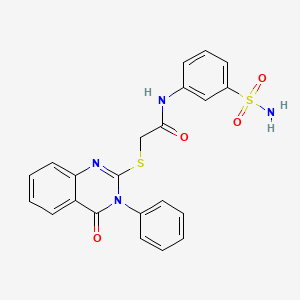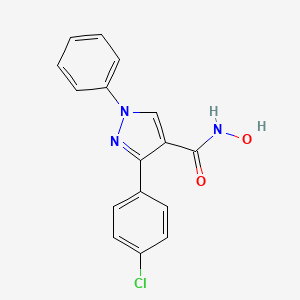
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide, also known as Compound X, is a novel small molecule that has attracted significant attention in the scientific community for its potential therapeutic applications. This compound has been synthesized through a series of chemical reactions and has shown promising results in various research studies.
Wirkmechanismus
The mechanism of action of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves the inhibition of various signaling pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of various genes involved in cancer cell growth and proliferation. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to induce cell cycle arrest in cancer cells, leading to their death. Furthermore, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in lab experiments is its high potency and specificity towards cancer cells. Additionally, it has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of using 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X. One potential application is its use in combination therapy with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to investigate the potential of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in the treatment of inflammatory diseases. Furthermore, studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X in vivo to determine its safety and efficacy in animal models.
Synthesemethoden
The synthesis of 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X involves several chemical reactions, including the condensation of 2-aminobenzamide with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea to form 2-(4-oxo-3-phenylquinazolin-2-yl)thiourea. This intermediate is then reacted with 3-aminobenzenesulfonamide to form 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X.
Wissenschaftliche Forschungsanwendungen
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells in various types of cancers, including breast, lung, and colon cancer. Additionally, 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide X has been shown to have anti-inflammatory and anti-oxidative properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S2/c23-32(29,30)17-10-6-7-15(13-17)24-20(27)14-31-22-25-19-12-5-4-11-18(19)21(28)26(22)16-8-2-1-3-9-16/h1-13H,14H2,(H,24,27)(H2,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKVNUYGQFLLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-3-phenylquinazolin-2-yl)sulfanyl-N-(3-sulfamoylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(3-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B7534490.png)
![Ethyl 4-(2-chlorophenyl)-2-[(2-methylcyclopropanecarbonyl)amino]thiophene-3-carboxylate](/img/structure/B7534494.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7534496.png)

![1-[1-[1-(2-Phenylacetyl)piperidine-3-carbonyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534509.png)
![1-[1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]imidazolidin-2-one](/img/structure/B7534513.png)
![N-[3-(1H-indol-3-yl)-1-oxo-1-(4-oxopiperidin-1-yl)propan-2-yl]acetamide](/img/structure/B7534517.png)

![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-1-(2-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7534535.png)
![2-(2,3-dihydroindol-1-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7534536.png)
![7-methoxy-N-methyl-4-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]quinolin-2-amine](/img/structure/B7534542.png)
![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 7a-(4-fluorophenyl)-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B7534543.png)